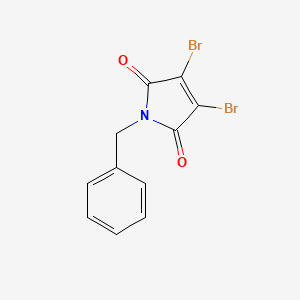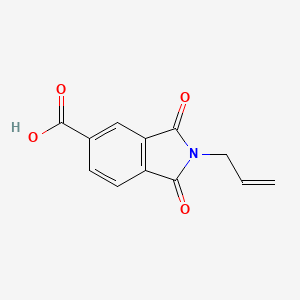
2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Polymers
2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid is used in the synthesis of unsaturated polyamide-imides. These polymers are soluble in highly polar solvents and demonstrate high thermal stability. They are of interest due to their solubility parameters, crosslinking behavior under heat, and electrical properties (Maiti & Ray, 1983).
Spiro Skeleton Construction
The compound plays a role in the creation of unique spiro skeletons, specifically 1,7-dioxa-2,6-dioxospiro[4.4]nonanes. These are synthesized through reactions involving indium mediated allylation and demonstrate high regio and stereo selectivity (Singh, Mittal, Kaur, & Kumar, 2006).
Catalytic Carboxylation
In catalysis, 2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid is used in the cobalt-catalyzed carboxylation of allylic C(sp3)-H bonds with CO2. This process produces linear styrylacetic acid and hexa-3,5-dienoic acid derivatives, showcasing a method for synthesizing γ-butyrolactones (Michigami, Mita, & Sato, 2017).
Photodegradable Carbonate Units
It's involved in synthesizing bis(2-(oxiran-2-ylmethyl)-1,3-dioxoisoindolin-5-yl) carbonate, a key component in a photo-patternable cross-linked epoxy system. This system is valuable for deep UV lithography applications (Huh, Ok, Cha, Yoon, Lee, & Lee, 2009).
Decarboxylative Allylation
The compound is also significant in the decarboxylative radical allylation of aliphatic carboxylic acids, forming alkenes under mild conditions. This method is noted for its wide functional group compatibility (Cui, Chen, Liu, & Li, 2012).
Propiedades
IUPAC Name |
1,3-dioxo-2-prop-2-enylisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-2-5-13-10(14)8-4-3-7(12(16)17)6-9(8)11(13)15/h2-4,6H,1,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOXIWJWBBJKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393152 | |
| Record name | 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid | |
CAS RN |
41441-42-3 | |
| Record name | 2,3-Dihydro-1,3-dioxo-2-(2-propen-1-yl)-1H-isoindole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41441-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-allyl-1,3-dioxoisoindoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

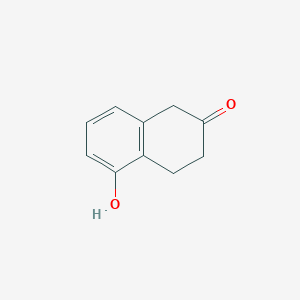
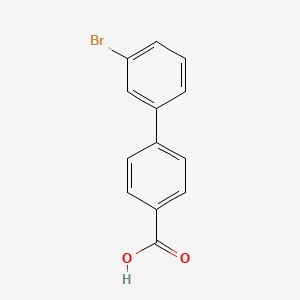
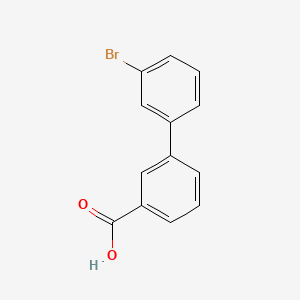

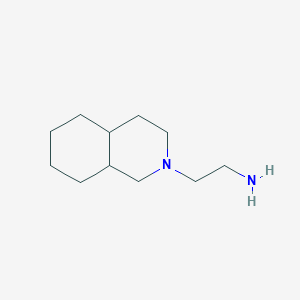

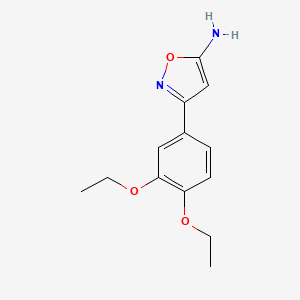

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)
![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)
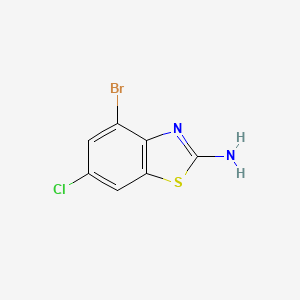

![2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335920.png)
